molecular formula C7H12N4O2S B12946782 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide

3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide

Katalognummer: B12946782
Molekulargewicht: 216.26 g/mol
InChI-Schlüssel: KRGGOKYTEAOPJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide is a heterocyclic compound that contains a triazole ring and a thietane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with appropriate alkylating agents under controlled conditions. One common method involves the use of ethyl bromoacetate to yield ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be further reacted with other reagents to form the desired thietane ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole or thietane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the molecule.

Wissenschaftliche Forschungsanwendungen

3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide is unique due to the presence of both a triazole and a thietane ring in its structure. This combination of rings imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H12N4O2S

Molekulargewicht

216.26 g/mol

IUPAC-Name

N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1,1-dioxothietan-3-amine

InChI

InChI=1S/C7H12N4O2S/c1-11-5-9-10-7(11)2-8-6-3-14(12,13)4-6/h5-6,8H,2-4H2,1H3

InChI-Schlüssel

KRGGOKYTEAOPJB-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NN=C1CNC2CS(=O)(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.